Cas no 1804948-24-0 (Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate)

Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate
-
- インチ: 1S/C10H9BrF3NO2/c1-17-8(16)2-5-6(3-11)7(9(12)13)4-15-10(5)14/h4,9H,2-3H2,1H3
- InChIKey: DNCQICFHXIDMSR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)F)=CN=C(C=1CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029031208-1g |
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate |
1804948-24-0 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029031208-250mg |
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate |
1804948-24-0 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029031208-500mg |
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate |
1804948-24-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetateに関する追加情報
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS No. 1804948-24-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS No. 1804948-24-0) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its utility as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both bromomethyl and difluoromethyl substituents on a fluoropyridine core makes it an invaluable building block for the development of novel therapeutic agents.
The< strong>fluoropyridine scaffold is widely recognized for its role in enhancing the pharmacological properties of drug candidates, including improved metabolic stability, better bioavailability, and enhanced binding affinity to biological targets. The specific arrangement of substituents in Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate allows for diverse chemical modifications, enabling chemists to tailor the compound for specific pharmacological applications.
In recent years, there has been a surge in research focused on developing new fluorinated heterocycles as pharmacophores. The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to modulate drug efficacy and selectivity. This group can influence both the electronic properties of the molecule and its interactions with biological targets, making it a valuable feature in drug design. The incorporation of this moiety into Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate underscores its potential as a precursor for next-generation pharmaceuticals.
The< strong>bromomethyl substituent provides another layer of reactivity, allowing for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug candidates. The combination of these reactive sites makes Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate a powerful tool for medicinal chemists seeking to develop innovative therapeutic solutions.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups into the fluoropyridine core, expanding the scope of possible derivatives. These techniques have enabled the rapid discovery and optimization of novel drug candidates with improved pharmacokinetic profiles.
The< strong>pharmaceutical industry has shown particular interest in Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate due to its potential applications in treating various diseases. Researchers have explored its use in developing inhibitors targeting enzymes involved in cancer metabolism, as well as in creating novel antiviral agents. The compound's ability to serve as a precursor for multiple classes of bioactive molecules underscores its versatility and importance in modern drug discovery.
In conclusion, Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS No. 1804948-24-0) represents a critical intermediate in pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for chemists working on the development of new therapeutic agents. As research continues to uncover new applications for fluorinated heterocycles, the demand for high-quality intermediates like this one is expected to grow, driving further innovation in drug design and discovery.
1804948-24-0 (Methyl 4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate) 関連製品
- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)
- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 7094-26-0(1,1,2-trimethylcyclohexane)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)
- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)
- 1227465-72-6(3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole)